molecular formula C13H11NO3S B11625728 N-Tosyl-1,4-benzoquinone imine CAS No. 37051-70-0

N-Tosyl-1,4-benzoquinone imine

Cat. No.: B11625728
CAS No.: 37051-70-0
M. Wt: 261.30 g/mol
InChI Key: XJAHYKDHXYQYIH-UHFFFAOYSA-N
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Description

N-Tosyl-1,4-benzoquinone imine is a versatile synthetic intermediate used in organic synthesis. It is an activated imine that overcomes the limitations of aldimine functionality, such as low electrophilicity of azomethine carbon and the tendency of enolizable imines to undergo deprotonation rather than addition . This compound is utilized in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

N-Tosyl-1,4-benzoquinone imine can be synthesized through several methods. One common synthetic route involves the reaction of an aldehyde, p-toluene sulfonamide, and sodium p-toluene sulfinate in aqueous formic acid. The generated sulfonamide sulfone intermediate is then treated with sodium bicarbonate . Another method involves the reaction of diethyl benzene sulfinyl methylphosphonate with N-tosyl imine in the presence of a catalytic amount of sodium hydride at 70°C, yielding substituted (E)-α-benzene sulfinyl vinylphosphonates .

Chemical Reactions Analysis

N-Tosyl-1,4-benzoquinone imine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium hydride, Lewis bases like DABCO, and various organometallic reagents . Major products formed from these reactions include substituted vinylphosphonates, aziridines, and allylic amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

N-Tosyl-1,4-benzoquinone imine can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of their substituents, which influence their reactivity and stability.

Properties

IUPAC Name

4-methyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHYKDHXYQYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172598
Record name 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37051-70-0
Record name 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37051-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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